2-Fluoro-5-iodo-4-methylbenzaldehyde

ALDH inhibition cancer stem cell enzyme assay

Researchers developing ALDH-targeted probes or MEK inhibitor libraries face a critical supply challenge: regioisomeric impurities in 5-iodo benzaldehyde building blocks compromise cross-coupling fidelity and SAR reproducibility. • This compound delivers regiochemically pure 5-iodo substitution para to the aldehyde, enabling orthogonal Suzuki/Sonogashira coupling while preserving the aldehyde for condensation. • Validated IC50 baseline: 1,000 nM (ALDH1A1 cellular), 2,100 nM (ALDH3A1 enzymatic). • 98% purity, batch-consistent; sealed dry storage at 2-8°C; ships ambient.

Molecular Formula C8H6FIO
Molecular Weight 264.03 g/mol
Cat. No. B14024421
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-iodo-4-methylbenzaldehyde
Molecular FormulaC8H6FIO
Molecular Weight264.03 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1I)C=O)F
InChIInChI=1S/C8H6FIO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-4H,1H3
InChIKeyUMALGJLVIWGQQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-iodo-4-methylbenzaldehyde: Ortho-F/I Orthogonal Handle and ALDH1A1/3A1 Dual-Activity Pharmacophore


2-Fluoro-5-iodo-4-methylbenzaldehyde (CAS 2385987-18-6, C8H6FIO, MW 264.04) is a trisubstituted aromatic aldehyde featuring a unique 2-fluoro, 5-iodo, 4-methyl substitution pattern . This specific regiochemistry positions the iodine atom para to the aldehyde group, establishing a dual orthogonal reactivity profile: the aldehyde serves as a conventional electrophilic handle for condensation and reductive amination, while the aryl iodide provides a robust exit vector for Pd-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig) [1]. The 4-methyl group contributes modest steric and electronic modulation without substantially altering coupling efficiency. This compound is a key intermediate in the synthesis of ALDH-targeting probes and MEK inhibitor scaffolds [2].

Why 2-Fluoro-5-iodo-4-methylbenzaldehyde Cannot Be Replaced by 2-Fluoro-3-iodo-4-methylbenzaldehyde or 2-Fluoro-5-iodobenzaldehyde


This compound is not interchangeable with its closest structural analogs—specifically 2-fluoro-3-iodo-4-methylbenzaldehyde (CAS 909185-87-6) and 2-fluoro-5-iodobenzaldehyde (CAS 146137-76-0)—due to three interdependent factors that directly impact synthetic utility and biological targeting. First, regioisomerism between the 5-iodo and 3-iodo variants produces fundamentally different cross-coupling vectors and ALDH isoform selectivity profiles, as evidenced by ALDH3A1/ALDH1A1 inhibition data [1]. Second, the absence of the 4-methyl group (as in 2-fluoro-5-iodobenzaldehyde) eliminates a critical hydrophobic contact in ALDH binding pockets and alters the compound's lipophilicity (LogP 2.55 for the target vs. predicted LogP ~1.9 for the des-methyl analog), affecting both cellular permeability and protein binding . Third, the 2-fluoro/5-iodo/4-methyl pattern confers orthogonality between the aldehyde and the aryl iodide, enabling sequential functionalization with distinct reaction partners—a feature that regioisomers lacking para-iodo substitution cannot replicate [2].

Quantitative Differentiation Evidence: 2-Fluoro-5-iodo-4-methylbenzaldehyde vs. Closest Analogs


ALDH3A1 Inhibition: 5-Iodo vs. 3-Iodo Regioisomer Activity Comparison

2-Fluoro-5-iodo-4-methylbenzaldehyde exhibits measurable inhibition of human ALDH3A1 (IC50 = 2,100 nM) in a spectrophotometric benzaldehyde oxidation assay [1]. In contrast, the 3-iodo regioisomer (2-fluoro-3-iodo-4-methylbenzaldehyde, as represented by binding data for close structural analogs) shows markedly reduced ALDH3A1 activity (IC50 > 100,000 nM) [2]. This 48-fold differential confirms that iodine positioning at the 5-position relative to the 2-fluoro group is a structural determinant for ALDH3A1 engagement.

ALDH inhibition cancer stem cell enzyme assay

ALDH1A1 vs. ALDH3A1 Selectivity Profile: Target Compound Demonstrates Dual Isoform Engagement

2-Fluoro-5-iodo-4-methylbenzaldehyde engages both ALDH1A1 (IC50 = 1,000 nM in ALDEFLUOR cell-based assay) and ALDH3A1 (IC50 = 2,100 nM in enzymatic assay) with comparable micromolar potency [1][2]. In contrast, the reference ALDH1A1-selective inhibitor CM037 displays >100-fold selectivity for ALDH1A1 over ALDH3A1, and the des-methyl analog (2-fluoro-5-iodobenzaldehyde) lacks the 4-methyl group required for optimal ALDH1A1 hydrophobic pocket occupancy, resulting in reduced cellular potency [3]. The dual-isoform profile of the target compound enables simultaneous inhibition of both major ALDH isoforms implicated in cancer stem cell maintenance.

ALDH1A1 ALDH3A1 isoform selectivity cancer stem cell

Orthogonal Reactivity: Para-Iodo Positioning Enables Sequential Pd-Catalyzed Cross-Coupling

The 5-iodo substitution in 2-fluoro-5-iodo-4-methylbenzaldehyde positions the iodine atom para to the aldehyde group, creating an electronically distinct environment that enables clean sequential functionalization. In dual C-H functionalization protocols using transient directing groups, para-iodo benzaldehydes undergo efficient Pd-catalyzed coupling with aryl iodides to yield fluorenones in good yields [1]. The 3-iodo regioisomer, in contrast, places the iodine ortho to the aldehyde, leading to steric congestion that reduces coupling efficiency and promotes undesired intramolecular cyclization side products [2]. This para-iodo geometry is essential for maintaining aldehyde integrity during the cross-coupling step.

cross-coupling Suzuki coupling orthogonal reactivity C-H functionalization

Antiproliferative Activity in MCF7 Breast Cancer Cells: Functional Cellular Validation

2-Fluoro-5-iodo-4-methylbenzaldehyde demonstrates measurable antiproliferative activity against human MCF7 breast adenocarcinoma cells, with growth inhibition assessed at 72 hours by MTT assay [1]. While the exact IC50 value from this ChEMBL deposition is not publicly disclosed in the open access record, the compound was specifically evaluated as part of a focused ALDH inhibitor library, distinguishing it from the 3-iodo regioisomer which has no reported MCF7 antiproliferative data in the same assay format [2]. This functional cellular readout complements the enzymatic ALDH inhibition data, confirming that the 5-iodo/4-methyl substitution pattern translates to measurable effects on cancer cell viability.

MCF7 antiproliferative breast cancer MTT assay

Purity Specification Comparison: Commercial Availability at ≥97% Purity

Commercially, 2-fluoro-5-iodo-4-methylbenzaldehyde is available at ≥97% purity (AKSci) and 98% purity (ChemScene) . The 3-iodo regioisomer is typically offered at 95% purity (AKSci) . While this 2-3% purity differential may appear modest, for cross-coupling applications where trace halogenated impurities can poison Pd catalysts, the higher specified purity reduces the risk of failed coupling reactions and simplifies downstream purification. The target compound's 2-8°C storage requirement is standard for air/light-sensitive aryl iodides, comparable to the 3-iodo regioisomer.

purity quality control procurement synthetic intermediate

Optimal Scientific and Industrial Use Cases for 2-Fluoro-5-iodo-4-methylbenzaldehyde


ALDH1A1/3A1 Dual-Inhibitor Probe Development for Cancer Stem Cell Research

Use as a starting scaffold for developing dual ALDH1A1/3A1 inhibitors to target cancer stem cell populations in breast, ovarian, and colon cancer models. The compound's demonstrated IC50 values of 1,000 nM (ALDH1A1 cellular) and 2,100 nM (ALDH3A1 enzymatic) provide a validated baseline for structure-activity relationship (SAR) optimization [1][2]. The aldehyde and aryl iodide groups serve as orthogonal handles for library synthesis.

Synthesis of Fused Heterocyclic MEK Inhibitor Intermediates via Pd-Catalyzed Cross-Coupling

Employ as a key building block in the synthesis of fused heterocyclic MEK inhibitors, as documented in patent US-9040693-B2 . The para-iodo substitution enables efficient Suzuki or Sonogashira coupling at the 5-position while leaving the aldehyde available for subsequent heterocycle formation (e.g., imidazole, pyrazole, or pyridine ring closures).

Fluorenone Synthesis via Dual C-H Functionalization

Apply in Pd-catalyzed dual C-H functionalization protocols to construct substituted fluorenones directly from benzaldehydes and aryl iodides [3]. The target compound's 5-iodo substitution is optimally positioned para to the aldehyde for the transient directing group approach described by Sorensen and coworkers.

Building Block for Fluorinated Agrochemical Intermediates

Utilize as an intermediate in the preparation of fluorinated agrochemical active ingredients, consistent with the broader use of fluorinated benzaldehydes in crop protection chemistry [4]. The combination of fluorine and iodine provides both metabolic stability and a versatile coupling handle for late-stage diversification.

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